(2-Methoxypyridin-3-yl)methanesulfonyl chloride
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Overview
Description
(2-Methoxypyridin-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, featuring a methanesulfonyl chloride group attached to the 3-position of a 2-methoxypyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Sulfonamide and sulfonate ester derivatives.
Coupling Reactions: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
(2-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonamide groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the pyridine ring.
(2-Methoxypyridin-3-yl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
(2-Methoxypyridin-3-yl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.
Uniqueness
(2-Methoxypyridin-3-yl)methanesulfonyl chloride is unique due to the presence of both the methanesulfonyl chloride group and the 2-methoxypyridine ring. This combination allows for versatile reactivity and a wide range of applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H8ClNO3S |
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Molecular Weight |
221.66 g/mol |
IUPAC Name |
(2-methoxypyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-6(3-2-4-9-7)5-13(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
JCMZNFBXBXIFHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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